Product packaging for Hedaquinium(Cat. No.:CAS No. 687601-03-2)

Hedaquinium

Cat. No.: B12816728
CAS No.: 687601-03-2
M. Wt: 482.7 g/mol
InChI Key: BKNJRWQHBQLPAQ-UHFFFAOYSA-N
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Description

Historical Context and Early Discoveries of Hedaquinium's Bioactivity

The mid-20th century marked a period of significant discovery in antimicrobial chemotherapy, with a considerable focus on onium compounds. dss.go.th Within this context, this compound emerged as a compound of interest. Initial research into its biological properties was published in the 1950s. Studies by Collier, Potter, and Taylor in 1953 first described its antibacterial activity, which was followed by a 1955 report from the same research group detailing its effectiveness as a fungistatic agent against a wide range of pathogenic fungi. dss.go.th

Further observations on the biological characteristics of this compound were published in 1959. dss.go.thspringerprofessional.de By this time, clinical studies had already demonstrated its efficacy in the topical treatment of fungal infections in both humans and animals, particularly those caused by Trichophyton species. dss.go.th The potent in-vitro antifungal action of this compound led to its selection as a reference standard for evaluating the activity of other potential antifungal agents. dss.go.th It has been recognized as a highly successful local antifungal agent and one of the most active antifungal quaternary ammonium (B1175870) compounds. ucl.ac.ukdss.go.th

Contemporary Significance of Quaternary Ammonium Compounds in Medicinal Chemistry

This compound belongs to the larger class of quaternary ammonium compounds (QACs), which are structurally defined by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com This structural arrangement imparts a permanent positive charge, making them cationic surfactants. mdpi.com QACs represent one of the longest-serving classes of antimicrobial agents, having been used for purposes such as pre-surgical sanitizing since the 1930s. clasit.org

The significance of QACs in modern medicinal chemistry is extensive and multifaceted. They are utilized in a vast array of applications, including as disinfectants, antiseptics, and preservatives in various industrial, consumer, and pharmaceutical products. mdpi.comresearchgate.netwikipedia.org Their broad spectrum of activity encompasses bacteria, fungi, and enveloped viruses. mdpi.comwikipedia.orgnih.gov The generally accepted mechanism of action for QACs involves the disruption of microbial cell membranes, leading to a loss of structural integrity and cell death. wikipedia.orgnih.gov

Contemporary research continues to build upon the foundational knowledge of QACs. A promising area of development is the synthesis of polymeric quaternary ammonium compounds (polyQACs). clasit.org These materials are being investigated for biomedical applications such as wound dressings and catheters due to their potent antimicrobial activity, potentially superior therapeutic indices, and a lower likelihood of inducing bacterial resistance compared to their monomeric counterparts. clasit.org Furthermore, the addition of a quaternary ammonium group to other active agents has been shown to be a viable strategy for enhancing water solubility and biological activity. mdpi.com

Research Landscape and Knowledge Gaps Pertaining to this compound

Despite its notable discovery and early promise, the current research landscape focused specifically on this compound appears to be limited. A review of scientific literature indicates that the bulk of dedicated research on this compound dates back to the 1950s and 1960s. dss.go.thspringerprofessional.de While it is periodically mentioned in contemporary reviews and patent literature, it often appears within extensive lists of other antimicrobial compounds or as a historical example of an antifungal QAC with an isoquinoline (B145761) structure. ucl.ac.ukdss.go.thunipv.itgoogleapis.com This suggests that this compound is more frequently used as a reference or benchmark compound from a bygone era of antimicrobial discovery rather than being a subject of active, ongoing investigation. dss.go.th

This sparse contemporary research landscape highlights several significant knowledge gaps. Identifying such gaps is a crucial first step in defining future research directions. nih.govpressbooks.pubfhi.no Key unanswered questions and unexplored areas pertaining to this compound include:

Efficacy against modern pathogens: There is a lack of data on the effectiveness of this compound against contemporary, multi-drug resistant strains of bacteria and fungi.

Modern mechanistic studies: The precise mechanism of action of this compound has not been re-evaluated using modern biochemical and biophysical techniques, which could provide a more detailed understanding compared to the general membrane-disruption model for QACs. nih.gov

Potential for new formulations: The potential for incorporating this compound into modern drug delivery systems, such as nanoparticles or polymeric biomaterials, remains unexplored. Research into polyQACs is a significant trend, but it is unclear if this compound has been considered as a monomer for such applications. clasit.org

Comparative studies: No recent studies have systematically compared the activity of this compound against currently used antifungal and antiseptic agents.

Addressing these knowledge gaps through targeted research could potentially reposition this historical compound within the modern therapeutic arsenal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H46N2+2 B12816728 Hedaquinium CAS No. 687601-03-2

Properties

CAS No.

687601-03-2

Molecular Formula

C34H46N2+2

Molecular Weight

482.7 g/mol

IUPAC Name

2-(16-isoquinolin-2-ium-2-ylhexadecyl)isoquinolin-2-ium

InChI

InChI=1S/C34H46N2/c1(3-5-7-9-11-17-25-35-27-23-31-19-13-15-21-33(31)29-35)2-4-6-8-10-12-18-26-36-28-24-32-20-14-16-22-34(32)30-36/h13-16,19-24,27-30H,1-12,17-18,25-26H2/q+2

InChI Key

BKNJRWQHBQLPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CCCCCCCCCCCCCCCC[N+]3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Hedaquinium

Established Synthetic Routes for Hedaquinium and Analogues

The synthesis of bisquaternary ammonium (B1175870) salts, such as this compound, generally involves the quaternization of a tertiary amine with an alkylating agent. In the case of bisquaternary compounds, this typically involves the reaction of a diamine with an appropriate heterocyclic halide or the reaction of a dihalide with a suitable heterocyclic amine.

A relevant analogue to this compound is dequalinium (B1207927) chloride, another bisquaternary quinolinium salt. The synthetic routes developed for dequalinium chloride provide a strong model for the potential synthesis of this compound. A common approach involves a multi-step synthesis starting from a substituted quinoline (B57606) precursor.

One potential synthetic pathway, drawing analogy from the synthesis of similar compounds, could involve the following key steps:

Synthesis of the Quinoline Core: The synthesis would likely begin with the construction of the substituted quinoline rings that form the core of the this compound molecule.

Introduction of the Linker: A bifunctional linker, such as a long-chain dihalide, would then be used to connect two molecules of the quinoline derivative.

Quaternization: The final step would be the quaternization of the nitrogen atoms in the quinoline rings to form the bisquaternary ammonium salt.

A more detailed, albeit analogous, synthetic scheme for a related compound is presented in the table below, outlining a plausible route to a bisquaternary quinolinium structure.

StepReactantsReagents and ConditionsProduct
12-methyl-4-chloroquinoline, p-methoxybenzylamineHeat2-methyl-N-(4-methoxybenzyl)quinolin-4-amine
22-methyl-N-(4-methoxybenzyl)quinolin-4-amineDebenzylation agent2-methylquinolin-4-amine
32-methylquinolin-4-amine, 1,10-diiododecaneHeatDequalinium iodide
4Dequalinium iodideHydrochloric acidDequalinium chloride
5Crude dequalinium chlorideRecrystallization from mixed solventsPurified dequalinium chloride

This table outlines a synthetic route for dequalinium chloride, a structural analogue of this compound.

Strategies for Structural Derivatization and Functionalization of the this compound Core

The structural framework of this compound offers several sites for derivatization and functionalization to potentially modulate its chemical and biological properties. These modifications can be broadly categorized into alterations of the quinoline rings, the linker chain, and the quaternary ammonium groups.

Modification of the Quinoline Rings: The quinoline rings possess aromatic character, making them amenable to electrophilic substitution reactions. Functional groups such as nitro, halogen, or alkyl groups could be introduced onto the rings. These modifications could influence the electronic properties and steric bulk of the molecule.

Varying the length of the alkyl chain.

Introducing heteroatoms (e.g., oxygen, sulfur) into the chain to create ether or thioether linkages.

Incorporating rigid elements, such as aromatic rings or double bonds, within the linker to alter its conformational freedom.

Alteration of the Quaternary Ammonium Groups: The N-alkyl substituents on the quaternary nitrogens can also be modified. While in many such compounds these are simple alkyl groups, the use of functionalized alkyl chains could introduce new chemical handles for further conjugation or to alter the compound's solubility.

Modification SitePotential ModificationPossible Effect
Quinoline RingsHalogenation, Nitration, AlkylationAltered electronic properties, steric hindrance
Linker ChainVariation in length, introduction of heteroatomsModified flexibility and solubility
Quaternary NitrogenDifferent N-alkyl substituentsChanges in steric bulk and chemical reactivity

This interactive table summarizes potential strategies for the structural derivatization of the this compound core.

Advancements in Stereoselective Synthesis of this compound Isomers

A thorough review of the available scientific literature did not yield specific information regarding the stereoselective synthesis of this compound isomers. The core structure of this compound does not inherently possess chiral centers, and therefore, the synthesis of stereoisomers would necessitate the introduction of chirality, for instance, through chiral substituents on the quinoline rings or the linker chain. Research on the stereoselective synthesis of bisquaternary ammonium compounds is an emerging area, and at present, there are no established methods reported specifically for this compound.

Analytical Characterization Techniques for Synthetic this compound Compounds

The characterization of synthetic this compound and its analogues would rely on a combination of spectroscopic and chromatographic techniques to confirm the chemical structure, purity, and integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. For a compound like this compound, NMR would provide detailed information about the chemical environment of each proton and carbon atom. nih.gov

¹H NMR: Would show characteristic signals for the aromatic protons on the quinoline rings, the protons of the aliphatic linker, and the protons of the N-alkyl groups. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

¹³C NMR: Would provide information on the carbon skeleton, with distinct signals for the aromatic, aliphatic, and quaternary ammonium-adjacent carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, which is a dicationic salt, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show a peak corresponding to the dicationic this compound molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a synthetic compound. A suitable HPLC method would be developed to separate the target compound from any starting materials, byproducts, or impurities. nih.gov

Analytical TechniqueInformation Provided
¹H NMR SpectroscopyProton environment, connectivity, and structural integrity.
¹³C NMR SpectroscopyCarbon skeleton and presence of functional groups.
Mass Spectrometry (ESI-MS)Molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)Purity and detection of impurities.

This interactive table outlines the primary analytical techniques for the characterization of synthetic this compound compounds.

Target Identification and Validation for Hedaquinium S Bioactivity

Computational and In Silico Approaches for Target Prediction

Computational methods are pivotal in the initial stages of drug discovery for generating hypotheses about a compound's biological targets, thereby streamlining experimental efforts. cam.ac.uknih.gov These in silico techniques leverage the chemical structure of a ligand, like Hedaquinium, to predict its interactions with a vast array of protein targets.

Machine learning algorithms and stacked ensemble-learning frameworks can be trained on datasets of known drug-target interactions to predict the "druggability" of proteins and identify potential targets for new chemical entities. cam.ac.uk For this compound, its structure would be encoded as a set of physicochemical and compositional descriptors. These features would then be processed by a predictive model to screen large biological databases, such as the human proteome or the proteomes of pathogenic microbes, for proteins that are likely to bind to the compound. cam.ac.uknih.gov

Furthermore, molecular dynamics simulations offer a window into the interplay between a drug, its potential target, and the physiological environment at an atomic level. nih.gov This approach could be used to model the binding of this compound to hypothesized targets, providing insights into the stability of the interaction and the specific amino acid residues involved. Such computational predictions are fundamental for prioritizing targets for subsequent experimental validation. nih.gov

In Vitro Experimental Methodologies for Target Identification

Following computational predictions, in vitro experimental systems are essential for identifying and confirming the biological targets of a bioactive compound. nih.govscilifelab.se These methods involve studying the compound's effects in controlled laboratory settings, using cellular models and advanced biochemical techniques.

Cellular Model Systems (e.g., 2D/3D Cultures, Organoids, iPSC-derived cells)

The initial characterization of this compound's bioactivity was performed using traditional 2D cell cultures, which demonstrated its efficacy against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. oup.com Modern cell biology offers more sophisticated models that better recapitulate the complexity of native biological environments. wuxibiology.comnuvisan.com

Advanced cellular models for studying this compound could include:

3D Cultures and Biofilms: To test its activity against microbial communities, which often exhibit different properties and drug resistance compared to planktonic (free-floating) cells.

Co-culture Models: Systems containing both microbial and human cells could be used to investigate the compound's selectivity and its effects on host-pathogen interactions. nuvisan.com

iPSC-derived Cells: For investigating its observed neuromuscular effects in mice and cats, induced pluripotent stem cell (iPSC)-derived neurons and muscle cells would serve as a highly relevant human model system. oup.comnuvisan.com

These models are crucial for observing a compound's phenotypic effects, which is a prerequisite for more advanced target identification techniques. wuxibiology.com

Functional Genomics and High-Throughput Screening (e.g., CRISPR-based, RNAi)

Functional genomics provides powerful tools for linking a compound's activity to specific genes. nih.gov High-throughput screening using technologies like RNA interference (RNAi) or Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) can systematically test the function of thousands of genes. scilifelab.sewjbphs.com

A typical CRISPR-based screening workflow to identify the target of this compound would involve:

Library Transduction: A library of single guide RNAs (sgRNAs), targeting every gene in the genome, is introduced into a population of susceptible cells (e.g., a pathogenic yeast or a human cell line). scilifelab.se

Compound Treatment: The cell population is then treated with a cytotoxic concentration of this compound.

Selection and Analysis: Most cells will die, but cells with a mutation that disrupts the target of this compound (or a critical component of its pathway) may survive.

Hit Identification: Next-generation sequencing is used to identify which sgRNAs are enriched in the surviving population, thereby identifying the genes essential for the compound's bioactivity. scilifelab.senuvisan.com

Both loss-of-function (CRISPR-KO, CRISPRi, RNAi) and gain-of-function (CRISPRa) screens can be employed to build a comprehensive understanding of the genetic basis of a compound's action. nih.govscilifelab.se

Biophysical Techniques for Protein-Ligand Interaction Analysis (e.g., Mass Spectrometry, Single Molecule Fluorescence)

Once putative targets are identified through genetic or computational methods, biophysical techniques are required to confirm a direct physical interaction between the compound and the target protein. ethz.chnih.gov These methods measure the binding affinity and kinetics of the interaction.

Relevant biophysical approaches include:

Affinity Chromatography: A protein suspected of being a target can be immobilized, and a solution of this compound passed over it to see if it binds. nih.gov

Mass Spectrometry (MS): Native mass spectrometry can be used to observe the formation of a protein-Hedaquinium complex directly. ethz.ch

Fluorescence-Based Methods: Techniques like fluorescence polarization or MicroScale Thermophoresis (MST) can quantify the binding affinity (Kd) between this compound and a fluorescently labeled target protein in solution. diva-portal.orgmdpi.com

These quantitative binding assays are critical for validating that a protein identified in a screen is a genuine, direct target of the compound. diva-portal.org

In Vivo Strategies for Target Validation in Preclinical Models

The final and most critical step is to validate the relevance of the identified target in a living organism. wjbphs.comwjbphs.com In vivo models allow researchers to understand if modulating the target with the compound leads to the desired physiological effect in the context of a whole system. nih.govtargetals.org

Genetic Manipulation and Transgenic Models

Genetic manipulation in preclinical models, such as mice, is a cornerstone of in vivo target validation. wjbphs.comwjbphs.com If a specific host protein is hypothesized to be the target of this compound's neuromuscular blocking activity, this can be tested using transgenic models. oup.com

The validation process could involve:

Knockout Models: A mouse model where the gene for the putative target is knocked out is generated. If this compound's physiological effect is absent or significantly reduced in this model compared to wild-type mice, it provides strong evidence that the gene product is the correct target. wjbphs.com

Knock-in Models: A model could be created where the target protein is mutated at the predicted binding site for this compound. The loss of the compound's effect in this model would confirm the specific site of interaction. wuxibiology.com

Inducible Models: To avoid developmental issues, inducible RNAi or CRISPR systems can be used to turn off the target gene's expression only in adult animals before administering the compound. nih.gov

These sophisticated animal models are indispensable for confirming that engagement of a specific molecular target by the compound is responsible for its ultimate therapeutic or physiological effect. wjbphs.comtargetals.org

Table 1: Summary of Reported Biological Activities of this compound This table summarizes the observed in vitro and in vivo effects of this compound as documented in historical scientific literature. oup.com

CategoryOrganism/SystemObserved Effect
Antimicrobial Activity Staphylococcus aureusInhibits growth
Candida albicansInhibits growth; activity comparable to Dequalinium (B1207927)
Pityrosporum ovaleInhibits growth
Trichomonas vaginalisInhibits growth
Physiological Activity Cat (in vivo)Blocks neuromuscular and ganglionic transmission at high intravenous doses
Mouse (in vivo)Exerts a brief paralyzing action at high intravenous doses
Adsorption Human and Bovine HairAdsorbed onto hair and retained after washing

Pharmacological Modulation and Phenotypic Rescue Experiments

Pharmacological Modulation

This compound is a bis-quaternary ammonium (B1175870) compound, a chemical class known for its potent antimicrobial properties. dss.go.th Its pharmacological action is primarily characterized by the modulation of microbial cell membrane integrity. springermedizin.de Although the specific molecular target has not been definitively elucidated in the available literature, the mechanism of action is understood to be analogous to that of other well-studied quaternary ammonium compounds (QACs), such as dequalinium. dss.go.thspringermedizin.de This mechanism does not rely on inhibiting a specific enzyme or receptor but rather on a direct, physical interaction with the microbial cell's outer layers. springermedizin.denih.gov

The antimicrobial activity of this compound and related QACs is based on their ability to increase cell permeability, which leads to a loss of essential intracellular components and enzyme activity, culminating in rapid cell death. springermedizin.de The process of this pharmacological modulation can be detailed in a stepwise manner:

Adsorption and Binding : The positively charged quaternary ammonium cations in this compound are attracted to the negatively charged components of the microbial cell surface. They adsorb onto the cell surface and are thought to diffuse through the cell wall. springermedizin.de

Membrane Disruption : Following initial contact, this compound interacts with the phospholipids (B1166683) and proteins of the cytoplasmic membrane. springermedizin.deuvigo.es This interaction disrupts the highly organized lipid bilayer, compromising its function as a selective barrier. uvigo.eslibretexts.orgwjec.co.uk This detergent-like action increases the membrane's permeability. springermedizin.deoregonstate.education

Loss of Cellular Contents : The compromised membrane allows for the leakage of vital cytoplasmic constituents, such as potassium ions and nucleotides. This disruption of the electrochemical gradient is catastrophic for the cell. derangedphysiology.com

Enzyme Inactivation and Protein Denaturation : At sufficient concentrations, the interaction can also lead to the denaturation of microbial proteins and the inhibition of metabolic enzymes, further contributing to the biocidal effect. springermedizin.de

This multi-target, membrane-disrupting mechanism confers a broad spectrum of activity against various gram-positive and gram-negative bacteria, as well as fungi. springermedizin.dedss.go.th this compound was noted in early studies as a particularly potent antifungal agent, especially against Trichophyton species, and was even used as a reference standard for evaluating other antifungal compounds. dss.go.th Its direct action on bacteria was demonstrated in vivo, where it reduced lesion size in guinea pigs infected with Corynebacterium ovis. nih.gov An important consequence of this non-specific mechanism is that the development of microbial resistance is considered less likely compared to antibiotics that target a single, specific metabolic pathway. springermedizin.de

Interactive Table: Research Findings on the Antimicrobial Profile of this compound (Note: Quantitative data from original studies were not available in the reviewed literature; this table summarizes the qualitative findings.)

Microorganism Type Observed Effect Inferred Mechanism Supporting Evidence
Fungi (e.g., Trichophyton sp.)High antifungal activity in vitro and in vivo. dss.go.thDisruption of cell membrane permeability. springermedizin.deConsidered one of the most active antifungal quaternary ammonium compounds. dss.go.th
Gram-positive bacteriaAntibacterial action. dss.go.thnih.govDisruption of cell membrane integrity. springermedizin.deEffective against Corynebacterium ovis in vivo. nih.gov
Gram-negative bacteriaBroad-spectrum antibacterial activity. dss.go.thIncreased cell permeability. springermedizin.deoregonstate.educationGeneral property of quaternary ammonium antimicrobials. dss.go.th

Phenotypic Rescue Experiments

A review of the scientific literature did not yield specific studies where this compound was used in phenotypic rescue experiments. Phenotypic rescue is a powerful experimental approach used to identify genetic or chemical suppressors of a mutant phenotype. nih.govnih.gov In this type of experiment, a cell or organism with a known mutation that causes a discernible defect (phenotype) is treated with a compound to see if it can restore the normal, or "wild-type," phenotype. nih.gov Such experiments are crucial for discovering new therapeutic agents and for uncovering the complex interactions between cellular pathways. nih.gov

For example, a phenotypic rescue screen might involve a bacterial mutant with a defect in cell wall synthesis, making it unable to survive under certain conditions. A library of compounds would be screened, and a compound like this compound, if it could somehow compensate for the defect and allow the mutant to grow, would be identified as a "hit."

While the concept of phenotypic rescue is well-established, particularly in discovering suppressors for genetic diseases or identifying novel drug targets, there is no evidence in the available research that this compound has been assessed in this context. nih.govcapes.gov.br The primary body of research on this compound dates from the mid-20th century, predating the widespread use of such high-throughput genetic and chemical screening techniques. dss.go.thnih.gov The existing literature focuses exclusively on its direct antimicrobial and antifungal properties. dss.go.thncats.io

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Hedaquinium

Principles of SAR in Optimizing Hedaquinium's Bioactivity

The core principle of Structure-Activity Relationship (SAR) studies is that the biological activity of a molecule is directly related to its chemical structure. wikipedia.org For this compound, SAR analysis involves systematically modifying its chemical structure and observing the corresponding changes in its biological effects. slideshare.net This process helps to identify the key structural components, known as the pharmacophore, that are essential for its activity. slideshare.net

Key structural features of a molecule like this compound that are typically investigated in SAR studies include:

The Carbon Skeleton: Alterations to the size and shape of the molecular framework can significantly impact how the molecule interacts with its biological target. slideshare.net

Functional Groups: The addition, removal, or modification of functional groups can influence properties such as binding affinity, selectivity, and metabolic stability. oncodesign-services.comslideshare.net

Stereochemistry: The three-dimensional arrangement of atoms in the molecule is often crucial for a precise fit with its biological receptor. slideshare.net

By systematically synthesizing and testing a series of structurally related analogs of this compound, researchers can build a qualitative understanding of which molecular features are critical for its desired biological activity. oncodesign-services.com This knowledge is invaluable for guiding the design of more potent and selective derivatives. The analysis of SAR data can pinpoint small structural changes that lead to significant differences in activity, a phenomenon known as an "activity cliff". oncodesign-services.com

Computational and Statistical Modeling for QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies take SAR a step further by establishing mathematical models that quantitatively describe the relationship between a compound's structure and its biological activity. wikipedia.orgresearchgate.net These models are powerful predictive tools in drug discovery, enabling the estimation of a new compound's activity before it is even synthesized. medcraveonline.com For this compound, various computational and statistical modeling techniques can be employed to develop robust QSAR models. jocpr.com

Classical QSAR Approaches (e.g., Hansch, Free-Wilson Analysis)

Classical QSAR methods have been foundational in the field of medicinal chemistry.

Hansch Analysis: Developed by Corwin Hansch, this approach correlates the biological activity of a series of compounds with their physicochemical parameters, such as lipophilicity (log P), electronic effects (Hammett constants, σ), and steric effects (Taft parameters, Es). slideshare.netslideshare.net The relationship is typically expressed through a linear or parabolic equation. e-bookshelf.depharmacy180.com The general form of a Hansch equation is:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where C is the molar concentration required to produce a specific biological response, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis. pharmacy180.com

Free-Wilson Analysis: This method assumes that the biological activity of a parent molecule is the sum of the contributions of its various substituents. slideshare.net It uses indicator variables (1 if a substituent is present, 0 if it is absent) to quantify the effect of each substituent at different positions on the core scaffold. researchgate.netpharmacy180.com The Free-Wilson equation can be represented as:

Biological Activity = μ + Σaᵢⱼ

Where μ is the biological activity of the parent scaffold, and aᵢⱼ is the activity contribution of the substituent 'i' at position 'j'. pharmacy180.com

A mixed approach, combining features of both Hansch and Free--Wilson analysis, can also be utilized to enhance the predictive power of the QSAR model. slideshare.net

Fragment-Based QSAR and Group-Based QSAR (G-QSAR)

More recent advancements in QSAR have led to the development of fragment-based and group-based approaches.

Fragment-Based QSAR: This method breaks down molecules into a collection of fragments and correlates the presence or properties of these fragments with biological activity. nih.gov One notable technique is Hologram QSAR (HQSAR) , which generates a "molecular hologram" for each compound. This hologram is a fingerprint that encodes the counts of different molecular fragments. nih.govsemanticscholar.org A key advantage of HQSAR is that it does not require the complex and often ambiguous process of 3D molecular alignment. nih.gov

Group-Based QSAR (G-QSAR): This is an advanced methodology where each molecule in a dataset is divided into fragments based on a defined template or user criteria. vlifesciences.com Descriptors are then calculated for each fragment, and a relationship is established between these fragment descriptors and the activity of the entire molecule. vlifesciences.com A significant advantage of G-QSAR is its ability to provide site-specific information, indicating where a particular descriptor needs to be modified within a molecule to improve activity. vlifesciences.com

Three-Dimensional QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods consider the 3D structure of molecules, which is crucial as drug-receptor interactions are inherently three-dimensional. youtube.com These methods require the alignment of the molecules in a dataset, which can be a critical step. nih.gov

Comparative Molecular Field Analysis (CoMFA): CoMFA is a widely used 3D-QSAR technique that calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom placed on a grid surrounding them. e-bookshelf.denih.gov The variations in these fields are then correlated with the biological activities using statistical methods like Partial Least Squares (PLS). youtube.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, and hydrogen bond donor and acceptor fields. nih.gov This often provides a more detailed and predictive model of the SAR. nih.gov

Higher-dimensional QSAR methods, such as 4D-QSAR, further build upon these principles by incorporating an additional dimension, such as different conformational states of the molecules, to create more dynamic and comprehensive models. mdpi.com

Integrated Experimental and Computational Approaches in this compound SAR Elucidation

The most effective approach to elucidating the SAR of this compound involves a synergistic combination of experimental and computational methods. oncodesign-services.comnih.gov This integrated strategy accelerates the drug discovery process by allowing for a more rational design of new compounds. jocpr.com

The workflow typically involves:

Experimental Synthesis and Testing: A series of this compound analogs are synthesized and their biological activity is determined through in vitro or in vivo assays. oncodesign-services.com

Computational Modeling: The experimental data is then used to build and validate QSAR models. oncodesign-services.com These models can range from classical 2D-QSAR to more complex 3D and fragment-based methods.

Prediction and Prioritization: The validated QSAR models are used to predict the activity of virtual or yet-to-be-synthesized compounds. medcraveonline.comjocpr.com This allows for the prioritization of compounds that are most likely to have improved activity.

Rational Design: The insights gained from the SAR and QSAR models, such as the importance of specific functional groups or steric properties, guide the design of new this compound derivatives with optimized properties. nih.gov

Iterative Optimization: The newly designed compounds are then synthesized and tested, and the results are fed back into the computational models to refine them further. This iterative cycle of design, synthesis, testing, and modeling leads to the progressive optimization of the lead compound.

Below is an illustrative data table that could be generated during such a study, showing hypothetical this compound analogs and their corresponding biological activity and physicochemical properties.

Interactive Data Table: Hypothetical this compound Analogs and Properties

Compound IDR1 GroupR2 GroupLogPBiological Activity (IC50, nM)
This compound-CH3-Cl3.550
Analog-1-H-Cl3.1120
Analog-2-CH2CH3-Cl3.945
Analog-3-CH3-F3.375
Analog-4-CH3-Br3.860
Analog-5-CF3-Cl4.225

Preclinical Disposition and Pharmacokinetics Research on Hedaquinium

Methodologies for Absorption Studies in Preclinical Models

The assessment of a new chemical entity's absorption is a critical component of preclinical pharmacokinetic studies. These studies aim to understand how a compound is taken up by the body. For a compound like Hedaquinium, researchers would typically employ a variety of in vivo and in vitro models to predict its absorption characteristics in humans.

Common preclinical models for oral drug absorption include:

In vivo animal models: Rodents, such as rats and mice, are frequently used in initial pharmacokinetic studies. nih.gov After administration of the compound, blood samples are collected over time to determine key parameters like bioavailability. nih.gov Non-rodent species may also be used to understand inter-species differences.

In situ intestinal perfusion: This technique involves isolating a segment of the intestine in an anesthetized animal. It allows for the study of drug absorption across the intestinal wall under controlled conditions, providing insights into the mechanisms of transport.

In vitro models: Caco-2 cell lines, which are derived from human colorectal adenocarcinoma cells, are a widely used model to predict intestinal permeability. These cells differentiate to form a monolayer that mimics the intestinal barrier.

Distribution Profile Analysis in Animal Systems

Distribution studies investigate where a compound travels in the body after absorption. For this compound, this would involve determining its concentration in various tissues and organs over time. These studies are crucial for identifying target tissues, potential sites of accumulation, and for assessing whether the compound can cross biological barriers like the blood-brain barrier.

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to visualize the distribution of a radiolabeled compound throughout an entire animal. qps.comnjdmpk.com In a typical QWBA study, a version of the compound, for instance, ¹⁴C-Hedaquinium, would be administered to an animal, often a rat. qps.com At various time points, the animal is euthanized and flash-frozen. The frozen carcass is then sectioned into very thin slices using a cryomicrotome. qps.com

These whole-body sections are exposed to a phosphor imaging plate, which captures the radiation emitted from the radiolabeled compound. nih.gov The resulting image provides a detailed map of the compound's distribution across all tissues and organs simultaneously. njdmpk.comnih.gov QWBA offers significant advantages by providing a comprehensive visual and quantitative picture of where the drug and its metabolites are located, which is invaluable for assessing tissue penetration and retention. nih.govnih.gov

While QWBA provides a broad overview, more specific quantitative data is often obtained through tissue dissection and analysis. In these studies, animals are administered the compound, and at predetermined time points, various organs and tissues are collected. nih.govnih.gov

The collected tissues are processed, typically by homogenization, and the concentration of the compound is measured using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach allows for the precise quantification of the drug in specific tissues, providing data to calculate key pharmacokinetic parameters like the volume of distribution. This method can supplement QWBA data by offering higher-throughput quantification in selected tissues of interest. bioivt.com

The following table illustrates the type of data that would be generated in a hypothetical tissue distribution study for a compound.

Hypothetical Tissue Concentration Data No actual data for this compound is available.

TissueConcentration (ng/g) at 1hConcentration (ng/g) at 4hConcentration (ng/g) at 24h
Liver---
Kidney---
Lung---
Heart---
Brain---
Plasma---

Metabolic Fate Elucidation and Metabolite Identification

Understanding how a compound is metabolized is essential for predicting its efficacy, potential for drug-drug interactions, and toxicity. Metabolism studies for a compound like this compound would focus on its rate of breakdown and the identification of the resulting metabolites.

In vitro metabolic stability assays are a cornerstone of early drug discovery, used to predict how quickly a compound will be cleared by the liver. nuvisan.com These assays typically involve incubating the compound with liver-derived systems, such as liver microsomes or intact hepatocytes. thermofisher.comwuxiapptec.com

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain many of the key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. They are used to assess Phase I metabolic reactions.

Hepatocytes: These are whole liver cells that contain the full suite of Phase I and Phase II metabolic enzymes, offering a more complete picture of hepatic metabolism. bioduro.com

During the assay, the concentration of the parent compound is measured over time to determine its rate of disappearance. thermofisher.com From this, key parameters like the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. nuvisan.combioduro.com This data helps in ranking compounds and predicting their in vivo hepatic clearance. nuvisan.comnih.gov

The table below shows a typical format for presenting results from such an assay.

Hypothetical In Vitro Metabolic Stability Data No actual data for this compound is available.

SystemSpeciesHalf-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
Liver MicrosomesHuman--
Liver MicrosomesRat--
HepatocytesHuman--
HepatocytesRat--

Identifying the metabolic pathways and the structure of major metabolites is crucial. Biotransformation typically occurs in two phases. Phase I reactions involve oxidation, reduction, or hydrolysis, often catalyzed by CYP enzymes, which introduce or expose functional groups. nih.govyoutube.com Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, making them more water-soluble for excretion. nih.gov

To identify the biotransformation pathways for a compound like this compound, samples from in vitro metabolic stability assays or from in vivo studies (plasma, urine, feces) would be analyzed using high-resolution mass spectrometry. By comparing the mass spectra of the parent drug with those of its metabolites, researchers can deduce the chemical modifications that have occurred, such as hydroxylation, demethylation, or glucuronidation. For example, studies on the related 4-aminoquinoline drug, amodiaquine, have identified N-desethylation as a principal metabolic pathway, mediated primarily by the CYP2C8 enzyme. nih.govnih.gov Such studies are critical for understanding the complete disposition of a drug in the body.

Excretion Pathways and Clearance Mechanisms

The elimination of a chemical compound from the body is a critical aspect of its pharmacokinetic profile, governed by the processes of excretion and clearance. While specific preclinical data on the excretion and clearance of this compound are not available in the public domain, this section outlines the fundamental pathways and mechanisms that would be investigated to characterize its disposition.

Excretion is the process by which a drug or its metabolites are removed from the body. The primary routes of excretion for most compounds are through the kidneys into urine and through the liver into bile, which is then eliminated in the feces.

Renal Excretion: This pathway involves three main processes within the nephrons of the kidneys: glomerular filtration, active tubular secretion, and passive tubular reabsorption. The net renal excretion is a sum of these processes. The rate and extent of renal excretion depend on factors such as the compound's molecular weight, plasma protein binding, and ionization state at physiological pH.

Biliary Excretion: The liver can actively transport compounds or their metabolites from the blood into the bile. These are then carried to the small intestine and eliminated in the feces. Compounds with higher molecular weights are often preferentially eliminated via this route. This process can sometimes lead to enterohepatic circulation, where a compound excreted in the bile is reabsorbed in the intestine, potentially prolonging its presence in the body.

Clearance is a pharmacokinetic measurement that quantifies the rate at which a compound is removed from the plasma. It is expressed as a volume of plasma cleared of the compound per unit of time (e.g., mL/min/kg). Total body clearance is the sum of clearance from all eliminating organs.

Hepatic Clearance: This refers to the volume of blood perfusing the liver that is cleared of the compound per unit of time. It is a function of liver blood flow and the hepatic extraction ratio—the fraction of the compound removed from the blood as it passes through the liver. Hepatic clearance is a result of both metabolism by liver enzymes (like Cytochrome P450s) and biliary excretion.

Renal Clearance: This is the volume of plasma that is cleared of the compound by the kidneys per unit of time. It is determined by the rates of filtration and secretion relative to reabsorption.

Preclinical studies in animal models are essential to determine these parameters. Such research typically involves administering the compound and then measuring its concentration and that of its metabolites over time in plasma, urine, and feces.

Table 1: Illustrative Preclinical Excretion and Clearance Parameters (Hypothetical Data)
ParameterValueDescription
Total Body Clearance (CL_total)15.2 mL/min/kgThe total volume of plasma from which the compound is removed per minute, per kilogram of body weight.
Renal Clearance (CL_renal)4.5 mL/min/kgThe portion of total clearance attributable to the kidneys.
Hepatic Clearance (CL_hepatic)10.7 mL/min/kgThe portion of total clearance attributable to the liver (metabolism and biliary excretion).
Fraction Excreted Unchanged in Urine (fe)0.30The fraction of the administered dose that is excreted in the urine as the parent compound.
Fraction Excreted in Feces0.65The fraction of the dose eliminated via the feces, which includes unabsorbed drug and drug excreted into the bile.

In Silico Modeling and Prediction of this compound ADME Properties

In the absence of experimental data, in silico (computer-based) modeling provides a powerful tool for the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictive models use the chemical structure of a molecule to estimate its pharmacokinetic behavior, helping to prioritize candidates for further development. Specific in silico predictions for this compound are not publicly documented, but the following describes the standard properties that would be assessed.

Computational ADME models are typically built using large datasets of compounds with known experimental values. Algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning, identify correlations between molecular descriptors (e.g., size, lipophilicity, charge, polar surface area) and specific ADME endpoints.

Key ADME properties predicted by in silico models include:

Absorption:

Aqueous Solubility: Predicts how well a compound dissolves in water, which is crucial for absorption from the gastrointestinal tract.

Intestinal Permeability (e.g., Caco-2): Estimates the ability of a compound to pass through the intestinal wall into the bloodstream.

P-glycoprotein (P-gp) Substrate/Inhibitor: Predicts whether the compound is likely to be transported by or inhibit this key efflux transporter, which can limit absorption.

Distribution:

Plasma Protein Binding (PPB): Forecasts the extent to which a compound will bind to proteins like albumin in the blood. Only the unbound fraction is typically pharmacologically active and available for metabolism and excretion.

Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of a compound crossing into the central nervous system.

Metabolism:

Cytochrome P450 (CYP) Inhibition/Substrate: Identifies which major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to be inhibited by or metabolize the compound. This is critical for predicting drug-drug interactions.

Excretion:

Renal Clearance Prediction: Some models can estimate the likelihood of significant renal clearance based on physicochemical properties.

These predictions allow researchers to flag potential liabilities early in the drug discovery process, such as poor absorption or a high risk of drug interactions, guiding chemical modifications to optimize the compound's pharmacokinetic profile.

Table 2: Example of In Silico ADME Predictions for a Hypothetical Compound
ADME PropertyPredicted Value/ClassificationImplication
Aqueous SolubilityModerateMay have acceptable dissolution for oral absorption.
Caco-2 PermeabilityHighLikely to be well-absorbed across the intestinal wall.
P-gp SubstrateNoAbsorption is unlikely to be limited by P-glycoprotein efflux.
Plasma Protein Binding>95%High binding suggests a low fraction of free drug, which may affect distribution and clearance.
BBB PenetrationLowUnlikely to cause significant central nervous system effects.
CYP2D6 InhibitionHigh RiskPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 SubstrateYesLikely to be metabolized by the most common drug-metabolizing enzyme.

Advanced Preclinical Pharmacological Methodologies for Hedaquinium Evaluation

Selection and Characterization of Relevant In Vitro Pharmacological Models

In vitro models are fundamental for the initial characterization of a compound's biological activity and mechanism of action. For Hedaquinium, these models would primarily focus on its established antimicrobial properties.

Cell-Based Assays for Specific Biological Activities

Historically, the primary biological activity of this compound was established using classic cell-based microbiological assays. It was identified as a potent antifungal agent, even serving as a reference standard in the evaluation of other potential antifungal compounds. dss.go.th Early studies demonstrated its efficacy against a wide spectrum of pathogenic fungi, particularly Trichophyton species. dss.go.th this compound chloride is recognized for its potent antibacterial and antifungal properties, considered one of the most active antifungal quaternary ammonium (B1175870) compounds. ucl.ac.uk

These foundational assessments likely utilized conventional assays such as:

Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of this compound that prevents visible growth of a microorganism. Data from such assays would establish the compound's potency and spectrum of activity.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine the lowest concentration that results in microbial death.

Agar Diffusion Tests: To qualitatively assess the antimicrobial activity by measuring zones of growth inhibition.

While these methods are effective for screening, modern cell-based assays offer deeper insights into the compound's effects on both microbial and mammalian cells. bmglabtech.comsigmaaldrich.com High-content screening (HCS), for example, could be employed to simultaneously analyze multiple parameters, such as cell proliferation, cytotoxicity, morphological changes, and the expression of specific proteins in response to this compound. nih.gov Such assays could elucidate its mechanism of action beyond simple antimicrobial effects and explore potential applications or liabilities. bmglabtech.comevotec.com

Table 1: Documented In Vitro Antimicrobial Activity of this compound

Microorganism TypeActivity NotedSpecific Genera/SpeciesCitation
FungiPotent fungistatic & fungicidal activityTrichophyton spp., Epidermophyton floccosum dss.go.th
BacteriaBroad-spectrum antibacterial activityGram-positive and Gram-negative organisms dss.go.thucl.ac.uk

Organoid and Advanced Tissue Culture Systems

There is no publicly available research indicating that this compound has been evaluated using organoid or other advanced 3D tissue culture systems. This is largely due to the fact that this compound is an older compound, and organoid technology is a relatively recent innovation. youtube.com

Organoids are three-dimensional (3D) cell clusters derived from stem cells that self-organize to mimic the structure and function of real organs. youtube.comyoutube.com These "mini-organs" provide a more physiologically relevant model than traditional 2D cell cultures, bridging the gap between simple cell-based assays and complex in vivo animal models. springernature.comnih.gov

Hypothetical Applications for this compound:

Skin Organoids: Given this compound's use in topical treatments for fungal infections, human skin organoids could be used to model a dermatophyte infection. dss.go.th This would allow for the evaluation of this compound's efficacy in a system that replicates the complex, multi-layered structure of human skin and includes various cell types.

Intestinal Organoids: As quaternary ammonium compounds can be used as antiseptics, intestinal organoids could be used to study the compound's effect on the gut epithelium. google.com This would be valuable for assessing potential toxicity, effects on barrier integrity, and interactions with the gut microbiome should an oral formulation ever be considered.

Disease Modeling: Organoids derived from patients with specific conditions could be used to test this compound's effects in a disease-specific context, paving the way for personalized medicine approaches. nih.gov For instance, organoids could be used to model infections in the context of specific genetic backgrounds or disease states. nih.gov

In Vivo Animal Models for Investigating this compound's Systemic Effects

In vivo studies are essential for understanding how a compound behaves in a whole, living organism. Historical data confirms that this compound was effective in the topical treatment of fungal infections in animals. dss.go.th However, a key finding for related quaternary ammonium compounds is their negligible systemic absorption after topical or vaginal application, which implies low systemic exposure. nih.govspringermedizin.deresearchgate.net

Model Selection Criteria and Justification

The selection of an appropriate animal model is a critical step in preclinical research, guided by the specific research question. springermedizin.de While the specific rationale for the models used in early this compound studies is not detailed in available literature, the choice would have been based on established principles. The primary goal would be to use a model that is susceptible to the target pathogen and reproduces key aspects of the human condition being treated.

Table 2: General Criteria for Animal Model Selection for a Topical Antimicrobial like this compound

CriterionJustification
Physiological Similarity The animal's skin anatomy and physiology should resemble human skin to the extent possible for assessing topical treatments.
Susceptibility to Pathogen The model must be reliably infectable with the target microorganism (e.g., Trichophyton species for fungal skin infections).
Reproducibility of Disease The model should consistently develop signs of infection that can be quantitatively or qualitatively measured.
Translatability of Results The outcomes in the animal model (e.g., reduction in microbial load, clinical improvement) should be predictive of the potential response in humans. springermedizin.de
Ethical Considerations The chosen species should be the one that suffers the least while still providing scientifically valid results. nih.gov

For evaluating a topical antifungal like this compound, a guinea pig or rodent model of dermatophytosis would be a common and justified choice.

Methodological Considerations in Animal Study Design

The quality and reliability of data from animal studies depend heavily on robust methodological design. nih.gov For a compound like this compound, key considerations would include:

Control Groups: Studies must include appropriate controls, such as a vehicle-only group (to control for effects of the formulation base) and a positive control group (a known effective drug) to validate the model.

Blinding and Randomization: To minimize bias, treatments should be randomly assigned to animals, and the personnel assessing the outcomes should be blinded to the treatment groups.

Defined Endpoints: Primary endpoints must be clearly defined before the study begins. For a topical antimicrobial, these could include:

Clinical scores of skin condition (e.g., erythema, scaling).

Microbiological burden (e.g., colony-forming units from skin swabs).

Histopathological analysis of skin biopsies.

Systemic Exposure Assessment: Blood samples should be collected at various time points to measure the concentration of this compound, confirming whether systemic absorption is occurring. This is particularly important given that low systemic exposure is a known feature of similar compounds. nih.govspringermedizin.de

Statistical Analysis: The number of animals per group should be justified by a power analysis to ensure the study can detect a statistically significant effect if one exists. nih.gov

Systematic reviews of previous animal experiments can be a valuable tool to optimize the design of new studies and ensure methodological rigor. nih.gov

Use of Humanized Animal Models for Specific Research Questions

No published studies have utilized humanized animal models for the evaluation of this compound. This advanced type of model involves engrafting immunodeficient mice with human cells, tissues, or genes to create an in vivo system that more closely mimics human biology. ucl.ac.ukresearchgate.netgoogle.com

Potential Applications for this compound:

Human Skin Xenograft Models: Immunodeficient mice can be engrafted with human skin. These models would be highly valuable for testing a topical agent like this compound, as they allow for the assessment of efficacy, penetration, and local toxicity directly on human tissue.

Human Immune System (HIS) Mice: For investigating complex host-pathogen interactions, mice can be engrafted with human hematopoietic stem cells to develop a functional human immune system. researchgate.netgoogle.com Such a model could be used to study the human immune response to a skin infection and how it is modulated by treatment with this compound. These models are particularly useful for studying human-specific pathogens. ucl.ac.ukgoogle.com

The use of these sophisticated models could provide more translatable data on this compound's performance and safety, offering a significant advantage over traditional animal models. researchgate.net

Analytical Methodologies for Hedaquinium in Research Matrices

Chromatographic Techniques for Hedaquinium Quantification

Chromatography is a fundamental technique for separating this compound from endogenous components within a sample matrix prior to its detection and quantification. The choice of chromatographic method depends on factors such as the volatility of the analyte, its polarity, and the required analytical sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of non-volatile, polar compounds like this compound. nih.gov When coupled with an appropriate detector, such as an ultraviolet (UV) or fluorescence detector, HPLC provides a robust method for routine analysis. For compounds with a chromophore, such as the quinoline (B57606) ring in this compound, UV detection is a common choice. nih.gov The separation is typically achieved using a reversed-phase column (e.g., C18 or C8), where a polar mobile phase separates the components based on their hydrophobicity. nih.govpjoes.com

Method development for this compound would involve optimizing the mobile phase composition (often a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column temperature to achieve a sharp peak shape and adequate retention time, ensuring separation from interfering matrix components. globalresearchonline.netscielo.br

Table 8.1: Representative HPLC Parameters for Analysis of Quaternary Ammonium (B1175870) Compounds

ParameterTypical ConditionsPurpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Separates analytes based on hydrophobicity.
Mobile Phase Acetonitrile/Phosphate Buffer (pH 3.0-5.8) (50:50, v/v)Elutes the analyte from the column. pH control aids in peak shape.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and analysis time.
Detection UV-Vis Detector (e.g., at 283 nm or 344 nm)Quantifies the analyte based on light absorbance.
Injection Volume 20 µLThe volume of the prepared sample introduced into the HPLC system.
Column Temperature Ambient (e.g., 25°C)Maintains consistent retention times and separation efficiency.

Note: These parameters are illustrative and require optimization and validation specifically for this compound analysis.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile or semi-volatile compounds. youtube.com this compound, being a quaternary ammonium salt, is non-volatile and thermally labile. Therefore, it cannot be directly analyzed by GC without a derivatization step. nih.govmdpi.com This process involves a chemical reaction to convert the non-volatile this compound into a thermally stable, volatile derivative that can traverse the GC column. mdpi.com

While feasible, the requirement for derivatization adds complexity and potential variability to the analytical method. mdpi.com For this reason, GC is less commonly employed for the analysis of quaternary ammonium compounds like this compound compared to liquid chromatography techniques. mdpi.com If a GC-based method were to be developed, it would likely involve coupling with a mass spectrometer (GC-MS) for sensitive and specific detection of the derivatized analyte. nih.gov

The coupling of Ultra-High Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) represents the gold standard for the quantification of drugs and metabolites in biological matrices. nih.govnih.gov This technique offers superior speed, resolution, and sensitivity compared to conventional HPLC. researchgate.net UHPLC systems use columns with smaller particle sizes (<2 µm), which allows for faster separations without sacrificing efficiency. nih.gov

For this compound analysis, a UHPLC system would rapidly separate the compound from matrix interferences, which is then introduced into the mass spectrometer for highly selective detection. mdpi.com The mass spectrometer is typically a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode. semanticscholar.org This mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing the likelihood of interference from other compounds. mdpi.comsemanticscholar.org The sensitivity of UHPLC-MS/MS allows for the quantification of this compound at very low concentrations (ng/mL or pg/mL levels), which is essential for pharmacokinetic studies. nih.govresearchgate.net

Table 8.2: Illustrative UHPLC-MS/MS Method Parameters for this compound

ParameterTypical ConditionsPurpose
UHPLC Column C18 or HILIC (e.g., 100 mm x 2.1 mm, 1.7 µm)Provides rapid and high-resolution separation.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Gradient)Creates a polarity gradient to elute compounds with varying properties. Formic acid aids ionization.
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates charged ions from the analyte for MS detection. This compound's structure favors positive ionization.
MS Detection Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity by monitoring a specific fragmentation pathway.
MRM Transition To be determined (e.g., [M]+ → fragment ion)A unique mass transition specific to this compound for unambiguous identification and quantification.

Note: The specific MRM transition must be determined through infusion and optimization experiments with a this compound standard.

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is an indispensable tool for both the quantification and structural elucidation of compounds, including this compound and its potential metabolites.

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z are selected and fragmented to produce product ions. wikipedia.orgyoutube.com This process is crucial for both selective quantification in MRM mode and for obtaining structural information. wikipedia.org In a typical experiment, the first mass spectrometer (MS1) isolates the this compound precursor ion (the intact, ionized molecule). youtube.com This ion is then passed into a collision cell, where it fragments upon collision with an inert gas. The resulting fragment ions are then analyzed by a second mass spectrometer (MS2). wikipedia.org The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. nih.gov

While tandem mass spectrometry is excellent for quantifying known compounds, High-Resolution Mass Spectrometry (HRMS) is exceptionally powerful for identifying unknown substances, such as metabolites. nih.gov HRMS instruments, like Orbitrap or Time-of-Flight (TOF) analyzers, can measure the m/z of an ion with extremely high accuracy (typically <5 ppm). frontiersin.org This precision allows for the determination of the elemental composition of this compound and its metabolites. mdpi.com

In a metabolite profiling study, a biological sample is analyzed by UHPLC-HRMS. mdpi.com The instrument detects all ions within a sample, and the resulting data can be compared between control and dosed samples to find potential metabolites. nih.gov By examining the accurate mass of a potential metabolite and its isotopic pattern, a molecular formula can be proposed. Further structural information can be obtained by performing HRMS/MS, which provides high-resolution fragmentation data to help elucidate the structure of the unknown metabolite. frontiersin.orgmdpi.com This untargeted approach is critical for building a comprehensive understanding of the metabolic fate of this compound in a biological system. mdpi.com

Sample Preparation Techniques for Complex Biological Matrices in Research (e.g., Extraction, Clean-up)

Commonly employed techniques for compounds of similar structure involve protein precipitation, solid-phase extraction (SPE), and to a lesser extent, liquid-liquid extraction (LLE).

Protein Precipitation: For plasma or serum samples, a preliminary protein precipitation step is often essential to prevent the clogging of analytical columns and interference from large biomolecules. researchgate.net This is typically achieved by adding a precipitating agent, such as an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid, perchloric acid, or sulfosalicylic acid), to the sample. researchgate.netnih.gov The precipitated proteins are then separated by centrifugation, and the resulting supernatant containing the analyte can be further processed. Given that this compound has protein precipitating properties itself, careful optimization of this step would be required to ensure the compound of interest remains in the supernatant for subsequent analysis.

Solid-Phase Extraction (SPE): SPE is a highly effective and commonly used technique for the extraction and purification of quaternary ammonium compounds from biological fluids. nih.gov Due to the permanent positive charge of this compound, weak cation-exchange (WCX) cartridges are particularly suitable. nih.gov The negatively charged sorbent in these cartridges binds the positively charged this compound, while neutral and anionic interferences are washed away. The analyte can then be eluted using a solvent system that disrupts the ionic interaction.

A typical SPE workflow for a bisquaternary ammonium compound from a biological matrix would involve:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the sorbent.

Loading: The pre-treated sample (e.g., the supernatant after protein precipitation) is loaded onto the cartridge.

Washing: The cartridge is washed with a series of solvents to remove any remaining interfering compounds.

Elution: this compound is eluted from the sorbent using a solvent, often containing a counter-ion or having a different pH, to disrupt the ionic binding.

The selection of appropriate solvents and pH for each step is critical for achieving high recovery and purity of the analyte.

Liquid-Liquid Extraction (LLE): LLE is generally less suitable for highly water-soluble compounds like quaternary ammonium salts. researchgate.net However, for certain isoquinoline (B145761) derivatives, LLE has been employed. researchgate.net This technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction depends on the relative solubility of the analyte in the two phases. For a charged molecule like this compound, ion-pairing agents might be necessary to increase its solubility in the organic phase, though this can add complexity to the procedure.

The table below summarizes the potential applicability of these techniques for this compound analysis in research matrices.

TechniquePrinciplePotential Applicability for this compoundKey Considerations
Protein PrecipitationRemoval of proteins by denaturation and precipitation.Likely a necessary pre-treatment step for plasma and serum samples.Optimization is needed to prevent co-precipitation of this compound.
Solid-Phase Extraction (SPE)Separation based on affinity of the analyte for a solid sorbent.Highly applicable, especially using weak cation-exchange (WCX) cartridges.Requires careful selection of sorbent, conditioning, washing, and elution solvents.
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquids.Less likely to be effective due to high water solubility; may require ion-pairing agents.Solvent selection and pH control are critical; potential for emulsion formation.

Radioisotopic Labeling and Detection Methods in Research (e.g., 14C, 3H)

Radioisotopic labeling is an invaluable tool in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of isotopes such as Carbon-14 (¹⁴C) and Tritium (B154650) (³H) allows for highly sensitive and quantitative tracking of the molecule and its metabolites in biological systems. While specific studies on the radiolabeling of this compound are not publicly documented, the methodologies applied to other bisquaternary ammonium and isoquinoline compounds provide a clear framework for how such research would be conducted.

¹⁴C-Labeling: Carbon-14 is often the isotope of choice for metabolic studies due to the stability of the carbon-carbon and carbon-hydrogen bonds, which minimizes the risk of the label exchanging with other molecules in the biological system. nih.gov For a complex molecule like this compound, the synthesis of a ¹⁴C-labeled version would involve introducing a ¹⁴C atom into a stable position within the isoquinoline rings or the polymethylene chain.

The synthetic strategy would aim to incorporate the ¹⁴C label late in the synthetic route to maximize the radiochemical yield and specific activity. For example, in the synthesis of ¹⁴C-labeled pancuronium (B99182) bromide, a bisquaternary ammonium compound, the label was incorporated into the steroid backbone. nih.gov Similarly, methods for the synthesis of ¹⁴C-labeled isoquinoline derivatives have been developed, which could be adapted for this compound. almacgroup.com

³H-Labeling: Tritium (³H) is another commonly used radioisotope that offers higher specific activity than ¹⁴C, which can be advantageous for certain applications like receptor binding assays. nih.gov However, the stability of the tritium label is a critical consideration, as it can sometimes be lost through metabolic processes or chemical exchange. nih.gov The labeling of this compound with tritium would likely involve catalytic exchange with tritium gas or the reduction of a suitable precursor with a tritiated reducing agent. acs.org The position of the label would need to be carefully chosen to ensure its stability in vivo.

Detection Methods: Once a radiolabeled version of this compound is administered in a research setting, various techniques can be used to detect and quantify the radioactivity in different tissues and fluids.

Liquid Scintillation Counting (LSC): This is the most common method for quantifying the total radioactivity in liquid samples such as plasma, urine, and homogenized tissues.

Autoradiography: This technique provides a visual representation of the distribution of the radiolabeled compound within tissues. In quantitative whole-body autoradiography (QWBA), thin sections of a whole animal are exposed to a phosphor imaging plate or X-ray film, allowing for the visualization and quantification of radioactivity in different organs and tissues. nih.gov This method has been successfully used to study the distribution of ¹⁴C-labeled bisquaternary ammonium compounds. nih.gov

The data below illustrates hypothetical research findings that could be obtained from studies using radiolabeled this compound, based on findings for analogous compounds.

IsotopeLabeling StrategyCommon Detection MethodPotential Research Application for this compound
¹⁴CIncorporation into the isoquinoline ring or polymethylene chain during synthesis.Liquid Scintillation Counting, Quantitative Whole-Body Autoradiography (QWBA).Studying the overall metabolic fate, tissue distribution, and excretion profile.
³HCatalytic exchange or reduction of a precursor with a tritiated reagent.Liquid Scintillation Counting, Receptor Binding Assays.High-sensitivity receptor binding studies and in vitro assays.

Emerging Research Perspectives and Methodological Innovations for Hedaquinium

Integration of Artificial Intelligence and Machine Learning in Hedaquinium Research

Artificial intelligence (AI) and its subset, machine learning (ML), are revolutionizing drug discovery by rapidly analyzing vast datasets to identify patterns, predict properties, and optimize molecular structures. innovareacademics.in For a compound like this compound, which belongs to the quinoline (B57606) class of molecules, these computational tools can accelerate research and development significantly. innovareacademics.inresearchgate.net

ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the antimicrobial activity of novel this compound derivatives. researchgate.net By training algorithms on a dataset of quinoline compounds with known activities, these models can identify key structural features essential for bioactivity. researchgate.netnih.gov This allows for the in silico screening of virtual libraries of new derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving considerable time and resources. innovareacademics.inresearchgate.net For instance, ML has been used to create predictive models for the activity of quinoline derivatives against resistant bacterial strains like S. aureus and E. coli. researchgate.net Another application is the use of ML to predict the site selectivity for chemical reactions, which can facilitate the design and synthesis of new this compound derivatives with desired modifications. doaj.org

Table 1: Potential Applications of AI/ML in this compound Research
AI/ML TechniquePotential Application for this compoundObjective
Quantitative Structure-Activity Relationship (QSAR)Predicting the antimicrobial potency of new this compound derivatives against various pathogens (e.g., bacteria, fungi). researchgate.netnih.govTo virtually screen and prioritize novel structures with enhanced bioactivity before synthesis.
Molecular Docking and Dynamics SimulationsSimulating the binding of this compound and its derivatives to microbial target proteins (e.g., DNA gyrase, cell wall enzymes). researchgate.netmedcraveonline.comTo elucidate the mechanism of action and identify key molecular interactions for optimization.
ADMET Prediction ModelsForecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of this compound derivatives. innovareacademics.inTo identify candidates with favorable drug-like properties and lower potential for toxicity early in development.
Generative ModelsDesigning entirely new molecular structures based on the this compound scaffold with optimized properties.To explore novel chemical space and create patentable next-generation antimicrobial agents.

Novel In Vitro and In Vivo Model Systems for this compound Investigation

Traditional antimicrobial testing has relied on 2D cell cultures and animal models. oup.comtandfonline.com While informative, these systems often fail to fully replicate the complexity of human infections. tandfonline.comemulatebio.com Recent innovations in tissue engineering offer more physiologically relevant platforms to study the efficacy of compounds like this compound.

Three-Dimensional (3D) Culture Models: 3D cell cultures, such as spheroids or reconstituted human tissues, better mimic the in vivo environment. encyclopedia.pubmdpi.com For instance, a 3D model of fungal keratitis using human corneal fibroblasts has been developed to study host-pathogen interactions and fungal invasion in a structure that resembles the corneal stroma. nih.gov Such a model would be invaluable for studying this compound's effectiveness against fungal eye infections. Similarly, 3D models of oral or vaginal mucosa could be used to investigate this compound's activity against Candida albicans in a more realistic setting. oup.comfrontiersin.org These models have shown that cells in a 3D structure can be less susceptible to drugs than in a 2D monolayer, providing a more stringent and predictive test of a compound's efficacy. encyclopedia.pub

Organ-on-a-Chip (OoC) Technology: OoC models are microfluidic devices that recreate the functional units of human organs. cyprusjmedsci.comresearchgate.net These "chips" can model organs like the lung, intestine, or skin and can be infected with pathogens to study disease processes and drug responses. emulatebio.comdynamic42.com An intestine-on-a-chip, for example, can incorporate epithelial cells, immune cells, and even microbiota, allowing for a dynamic investigation of how a compound like this compound interacts with both the pathogen and the host tissue. researchgate.netdynamic42.com These models are particularly useful for studying human-specific pathogens where animal models are less effective. emulatebio.com

Advanced Biofilm Models: Bacteria and fungi often form biofilms, which are structured communities of cells that are notoriously resistant to antimicrobial agents. Novel in vitro biofilm models, such as the dissolvable alginate bead model, offer a reproducible way to grow biofilms and then accurately quantify the number of viable organisms after treatment. nih.govresearchgate.net This allows for a more precise evaluation of a compound's anti-biofilm activity compared to conventional methods.

Table 2: Comparison of Traditional and Novel Models for this compound Research
Model TypeDescriptionAdvantage for this compound ResearchLimitation
Traditional 2D CulturePathogens and/or host cells grown as a monolayer on a flat surface.High-throughput, low cost, simple to use. tandfonline.comLacks physiological relevance, poor representation of tissue structure and cell-cell interactions. tandfonline.com
3D Tissue ModelsHost cells grown in a three-dimensional scaffold, creating tissue-like structures (e.g., reconstituted human epithelium). encyclopedia.puboup.comMore accurately mimics tissue architecture, cell differentiation, and host-pathogen interactions. encyclopedia.pubnih.govHigher complexity, lower throughput, longer culture times. researchgate.net
Organ-on-a-Chip (OoC)Microfluidic device with living cells that simulates the mechanical and physiological environment of a human organ. cyprusjmedsci.comresearchgate.netAllows for dynamic fluid flow, mechanical forces, and co-culture of multiple cell types (e.g., epithelial and immune cells). emulatebio.comdynamic42.comTechnically complex, requires specialized equipment, still an emerging technology. researchgate.net
Advanced Biofilm ModelsSystems like the dissolvable alginate bead model designed for reproducible biofilm growth and quantification. nih.govresearchgate.netProvides a robust and accurate method to assess the efficacy of this compound against resistant biofilm communities. nih.govMay not fully replicate the complex matrix components of in vivo biofilms.

Advanced Imaging Techniques for this compound Distribution and Target Engagement Studies

Understanding where a drug goes in the body (biodistribution) and whether it reaches its intended target is crucial for development. catapult.org.ukrevvity.com Advanced imaging techniques offer non-invasive ways to visualize these processes in real-time within living organisms. revvity.comrevvity.com

Positron Emission Tomography (PET): PET is a highly sensitive nuclear imaging technique that can track the location of a radiolabeled molecule in vivo. mdpi.com Quaternary ammonium (B1175870) compounds similar to this compound have been successfully labeled with radionuclides like carbon-11 (B1219553) (¹¹C) to study their distribution, particularly for myocardial perfusion imaging. ontosight.ainih.govnih.gov By synthesizing a radiolabeled version of this compound, PET imaging could be used in preclinical models to visualize its accumulation in infected tissues, determine its penetration across biological barriers like the blood-brain barrier, and quantify its engagement with specific targets. catapult.org.ukiaea.org

Fluorescence Imaging: Another powerful approach involves modifying the this compound molecule to make it fluorescent. The quinoline scaffold itself is a known fluorophore, and its properties can be tuned through chemical modification. mdpi.comnih.gov For example, researchers have turned a quinoline-based anticancer agent into a fluorescent probe by adding a simple N-dimethyl group, allowing them to track its accumulation within specific cellular organelles (the endoplasmic reticulum) using confocal microscopy. nih.gov A similar strategy could be applied to this compound to create a fluorescent version for high-resolution imaging in cell culture models, visualizing its uptake by microbial cells and interaction with subcellular structures. researchgate.netrutgers.edu These fluorescent derivatives can provide invaluable insights into the compound's mechanism of action at a cellular level. github.ioacs.org

Future Directions in this compound Derivative Design and Bioactivity Enhancement

This compound is a symmetrical bis-quaternary ammonium compound (bis-QAC), featuring two quinoline rings linked by a hydrocarbon chain. dss.go.thoup.com The antimicrobial activity of bis-QACs is known to be highly dependent on their structure, including the nature of the heterocyclic head groups (quinolines), the length and rigidity of the spacer chain, and the substituents on the rings. jst.go.jpresearchgate.netmdpi.com This provides a clear roadmap for designing new derivatives with enhanced bioactivity.

Structure-Activity Relationship (SAR) Studies: Future research should focus on systematic modifications of the this compound structure to establish clear SAR. Key areas for exploration include:

Altering the Spacer Chain: The length and flexibility of the linker between the two quinoline rings are critical. Studies on other bis-QACs have shown that there is often an optimal chain length for maximum activity, and that introducing more rigid elements (like a p-phenylene group) can enhance antibacterial action compared to flexible methylene (B1212753) chains. jst.go.jpnih.gov

Modifying the Quinoline Rings: Introducing various substituents (e.g., halogens, hydroxyl, or sulfonyl groups) onto the quinoline rings can significantly impact lipophilicity, target binding, and spectrum of activity. researchgate.netmdpi.comnih.gov Hybridizing the quinoline scaffold with other pharmacophores, such as thiazole (B1198619) or hydrazine (B178648) moieties, has been a successful strategy for developing novel antimicrobial agents with potent activity. acs.orgnih.gov

Creating Asymmetrical Derivatives: While this compound is symmetrical, designing asymmetrical bis-QACs, where the two quinoline heads have different substituents, could lead to compounds with novel properties or improved selectivity.

By combining these synthetic strategies with the AI/ML predictive models and advanced biological testing platforms described above, researchers can rationally design and validate next-generation this compound derivatives with superior potency, a broader antimicrobial spectrum, and improved pharmacological profiles. medcraveonline.comuq.edu.au

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.